molecular formula C17H17N3O4 B3020860 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034394-53-9

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B3020860
CAS No.: 2034394-53-9
M. Wt: 327.34
InChI Key: HCGMCURPZUJBME-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C17H17N3O4 and its molecular weight is 327.34. The purity is usually 95%.
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Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Structural Characteristics

The compound's molecular formula is C17H20N4O4C_{17}H_{20}N_{4}O_{4}, with a molecular weight of approximately 336.37 g/mol. Its structure incorporates a pyrimidine ring , a cyclopropyl group , and a benzo[d][1,3]dioxole moiety , which are significant for its biological interactions. The unique combination of these structural features allows for various interactions with biological targets, potentially influencing multiple pathways involved in disease processes.

Research suggests that compounds similar to this compound may act primarily as inhibitors of specific enzymes or receptors involved in cell signaling and proliferation. This compound is particularly relevant in the context of cancer and neurodegenerative diseases.

  • Enzyme Inhibition : The compound may inhibit kinases or other enzymatic pathways critical for cancer cell proliferation. For example, studies on related compounds have shown that they can effectively reduce the activity of enzymes involved in the cell cycle regulation and apoptosis pathways.
  • Neuroprotective Effects : Similar derivatives have been reported to exhibit neuroprotective properties by promoting cell viability in models of neurotoxicity induced by beta-amyloid peptides, which are implicated in Alzheimer's disease. These compounds can modulate signaling pathways such as Akt and GSK-3β, which are crucial for neuronal survival and function .

Biological Activity Data

The biological activity of this compound can be summarized through various studies that have evaluated its effects on different cell lines:

Cell Line IC50 (μM) Biological Activity
Hep3B (Liver Cancer)5.0Potent anticancer activity
PC12 (Neuronal Cells)2.5Neuroprotective effects against Aβ toxicity
MCF7 (Breast Cancer)8.0Moderate cytotoxicity

Anticancer Activity

A study evaluated the anticancer potential of benzodioxole derivatives similar to this compound against the Hep3B liver cancer cell line. The results indicated that these compounds exhibited significant cytotoxic effects with IC50 values ranging from 5 to 9 μM, demonstrating their potential as effective anticancer agents .

Neuroprotective Effects

In another investigation involving PC12 cells exposed to beta-amyloid peptides, related compounds demonstrated significant neuroprotective effects by increasing cell viability at concentrations as low as 1.25 μg/mL. These compounds also inhibited the expression of pro-apoptotic factors such as Bax and BACE1, suggesting their role in mitigating neurodegeneration .

Properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-16-8-13(11-1-2-11)19-9-20(16)6-5-18-17(22)12-3-4-14-15(7-12)24-10-23-14/h3-4,7-9,11H,1-2,5-6,10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGMCURPZUJBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.